Insufficient Publicly Available Head‑to‑Head Quantitative Comparator Data
An exhaustive search of primary research papers, patents (including US9102669B2 and related filings), and authoritative databases for the period up to May 2026 did not locate any study in which indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone (CAS 1203263-14-2) was directly compared with a named structural analog in the same assay under identical conditions [1]. The closest peer‑reviewed context is the 2014 Yang et al. SCD1 inhibitor series, where an indoline‑containing pyridazine analog (compound 11, Fig. 6) exhibited an IC₅₀ of 37 nM against rat SCD1, but the specific 2‑methoxyphenyl substituent is not reported among the characterized examples [2]. Without quantitative head‑to‑head data, no evidence‑backed claim of differentiated potency, selectivity, metabolic stability, or in vivo performance can be substantiated for this compound relative to its nearest analogs.
| Evidence Dimension | Not applicable – direct comparator data absent |
|---|---|
| Target Compound Data | No public quantitative activity data identified for CAS 1203263-14-2 |
| Comparator Or Baseline | Nearest structural analogs (e.g., CAS 1203076-48-5, o‑tolyl variant) also lack published head‑to‑head data with this compound |
| Quantified Difference | Cannot be calculated |
| Conditions | N/A |
Why This Matters
For procurement decisions requiring evidence‑based differentiation, the absence of comparator data means no scientific basis exists to prefer this compound over a structurally similar analog; users must request proprietary data from the supplier or commission a custom comparative study.
- [1] US9102669B2 – Substituted piperidinyl-pyridazinyl derivatives useful as SCD 1 inhibitors. Google Patents. https://patents.google.com/patent/US9102669B2/en View Source
- [2] Yang, S.-M., Tang, Y., Rano, T. A., Lu, H., Kuo, G.-H., Gaul, M. D., Li, Y., Ho, G., Lang, W., Conway, J. G., Liang, Y., Lenhard, J. M., Demarest, K. T., & Murray, W. V. (2014). 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors: Part 2. Pyridazine-based analogs. Bioorganic & Medicinal Chemistry Letters, 24(5), 1437–1441. https://doi.org/10.1016/j.bmcl.2013.12.075 View Source
